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molecular formula C10H13BrO2S B8547225 2-(4-Bromothiophen-2-yl)-5,5-dimethyl-1,3-dioxane

2-(4-Bromothiophen-2-yl)-5,5-dimethyl-1,3-dioxane

Cat. No. B8547225
M. Wt: 277.18 g/mol
InChI Key: LSOJMIIBTUCWIN-UHFFFAOYSA-N
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Patent
US09133157B2

Procedure details

4-bromothiophene-2-carbaldehyde (884 mg, 4.62 mmol), TsOH hydrate (44 mg, 0.231 mmol) and 2,2-dimethylpropane-1,3-diol (578 mg, 5.55 mmol) were dissolved in 9.2 mL benzene and refluxed in a Dean Stark apparatus for 5 hours. The mixture was cooled to 0° C. and aqueous sodium hydrogen carbonate was added. DCM was added and the phases separated with a phase extractor. The solvent was removed under reduced pressure to give the title compound.
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.S(O)(C1C=CC(C)=CC=1)(=O)=O.O.[CH3:21][C:22]([CH3:27])([CH2:25]O)[CH2:23][OH:24].C(=O)([O-])O.[Na+]>C1C=CC=CC=1.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]2[O:24][CH2:23][C:22]([CH3:27])([CH3:25])[CH2:21][O:8]2)[S:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
884 mg
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
44 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)O.O
Name
Quantity
578 mg
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
9.2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a Dean Stark apparatus for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the phases separated with a phase extractor
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)C1OCC(CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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